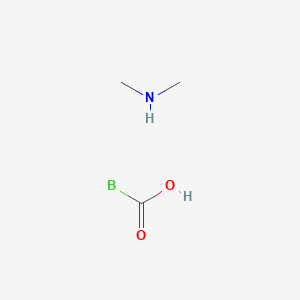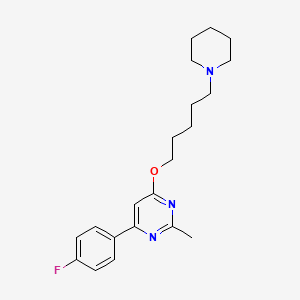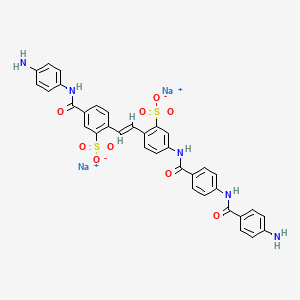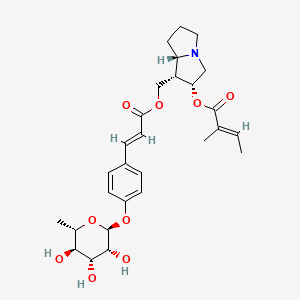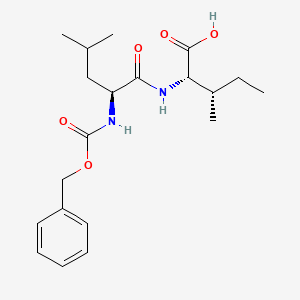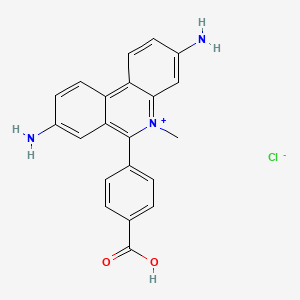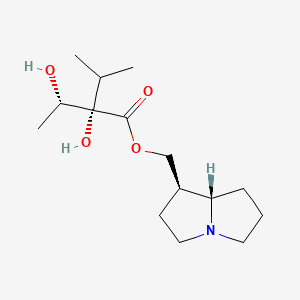![molecular formula C11H14NNaO4S B1609437 sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate CAS No. 73475-11-3](/img/no-structure.png)
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate, also known as sodium 2-butyl-4-methylbenzene-sulfonate (SBMBS) is an organic compound that is used as a reagent in organic synthesis. It is used in the synthesis of organic compounds, such as carboxylic acids and amines, and in the synthesis of heterocyclic compounds, such as pyridines and indoles. SBMBS is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
科学的研究の応用
Food Preservation and Safety
Sodium benzoate, a closely related compound, is extensively used as a preservative in food and beverages due to its antimicrobial properties. Despite its utility, there are concerns regarding its safety and potential adverse effects, such as its reaction with ascorbic acid to produce benzene, a known carcinogen. Research into sodium benzoate's impact on health continues, with studies indicating potential risks and benefits. Its clinical applications for treating various disorders highlight a complex balance between utility and caution in consumption (Piper & Piper, 2017).
Clinical Applications
Sodium benzoate has shown promise in clinical settings, particularly for treating metabolic disorders like urea cycle disorders, and neurological conditions such as schizophrenia and Alzheimer's disease. Its role as a competitive inhibitor of D-amino acid oxidase, influencing neurotransmission and cognitive functioning, underscores its therapeutic potential. However, the necessity of cautious use is emphasized due to possible adverse effects, including neurotoxicity and teratogenic effects (Piper & Piper, 2017).
Environmental Impact and Safety
The environmental presence of similar compounds, such as parabens (which share structural similarities with sodium benzoate), has been extensively studied. These compounds, often used as preservatives, have raised concerns regarding their biodegradability, potential for bioaccumulation, and endocrine-disrupting effects. Research highlights the importance of monitoring these substances in aquatic environments and understanding their long-term impacts on wildlife and human health (Haman et al., 2015).
Technological Innovations
The exploration of sodium-based compounds in energy storage technologies, particularly in sodium-ion batteries, demonstrates the versatility and potential of sodium for addressing global energy storage challenges. Studies focus on the development of efficient, cost-effective sodium-ion batteries as alternatives to lithium-ion systems, highlighting the role of sodium in advancing renewable energy technologies (Lee et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate' involves the reaction of butan-2-ylamine with formaldehyde to form the imine intermediate, which is then reacted with sodium benzenesulfonate to form the final product.", "Starting Materials": [ "Butan-2-ylamine", "Formaldehyde", "Sodium benzenesulfonate" ], "Reaction": [ "Step 1: React butan-2-ylamine with formaldehyde in the presence of a catalyst to form the imine intermediate.", "Step 2: React the imine intermediate with sodium benzenesulfonate in the presence of a base to form the final product, sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate." ] } | |
CAS番号 |
73475-11-3 |
製品名 |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
分子式 |
C11H14NNaO4S |
分子量 |
279.29 g/mol |
IUPAC名 |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |
InChIキー |
VVIFXHAXWYYGLO-JCTPKUEWSA-M |
異性体SMILES |
CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |
SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
正規SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
関連するCAS |
113443-50-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





